

A Comparative Guide to the Enantiomers of Semotiadil Fumarate

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Compound of Interest

Compound Name: *Semotiadil recemate fumarate*

Cat. No.: *B1662754*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the R- and S-enantiomers of semotiadil, a benzothiazine derivative and L-type calcium channel antagonist. While extensive research has been conducted on the racemic mixture, semotiadil fumarate, and its primary active component, the R-enantiomer (semotiadil), comprehensive, direct comparative studies on the pharmacological potency of the individual enantiomers are limited in publicly available literature. This document synthesizes the available preclinical data on their activity and pharmacokinetics to offer a clear comparison for research and drug development purposes.

Executive Summary

Semotiadil, as a racemic mixture, is recognized for its vasodilatory and antihypertensive effects, primarily attributed to the blockade of voltage-dependent L-type calcium channels.^[1] The R-enantiomer, semotiadil, is considered the more active component.^[1] The S-enantiomer, levosemotiadil, also exhibits pharmacological activity, though it is less extensively characterized.^[2] Significant stereoselectivity is observed in the pharmacokinetic profiles of the two enantiomers, particularly in their hepatic disposition.^[3]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the enantiomers of semotiadil. It is important to note the absence of directly comparable pharmacological potency

data (e.g., IC50 for L-type calcium channel blockade) for both enantiomers in the reviewed literature.

Table 1: Comparative Pharmacokinetics of Semotiadil Enantiomers in Perfused Rat Liver[3]

Parameter	R-Semotiadil	S-Levosemotiadil
Recovery Ratio (FH)	1.88 ± 0.28%	8.99 ± 1.40%
Mean Transit Time (tH)	0.146 ± 0.014 min	0.191 ± 0.012 min
Biliary Excretion of Metabolites (within 1 hr)	16.5 ± 1.2%	11.2 ± 1.6%
Mean Biliary Excretion Time of Metabolites (MRTe)	19.1 ± 2.2 min	14.8 ± 1.1 min

Table 2: Pharmacological Activity of Semotiadil (Racemate and R-Enantiomer)

Parameter	Value	Compound	Cell Type/Tissue	Experimental Condition	Reference
IC50 (L-type Ca ²⁺ current)	10 - 100 μM	Semotiadil Fumarate	Guinea-pig ventricular myocytes	Patch-clamp	[4]
IC50 (L-type Ca ²⁺ channels)	2.0 μM	Semotiadil	Rabbit Portal Vein Smooth Muscle Cells	Holding potential of -100 mV	[5]

Note: Corresponding IC50 data for the S-enantiomer (Levosemotiadil) was not found in the reviewed literature.

Experimental Protocols

1. Enantioselective Local Disposition in Perfused Rat Liver[3]

This experiment aimed to investigate the stereoselective disposition of semotiadil enantiomers in the liver.

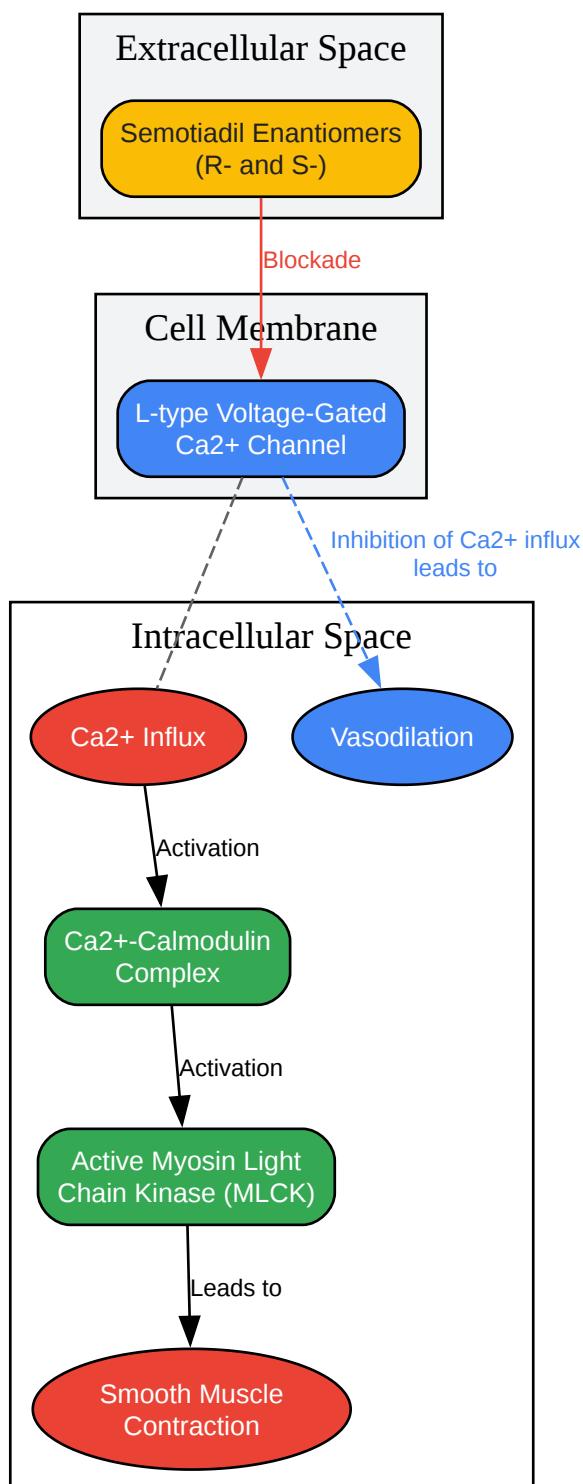
- System: Single-pass perfusion system.
- Tissue: Isolated rat liver.
- Perfusion: Krebs-Ringer bicarbonate buffer containing 1% bovine serum albumin.
- Method: An instantaneous injection of either the R-enantiomer (semotiadil) or the S-enantiomer (levosemotiadil) was administered.
- Analysis: The outflow time profile from the liver was analyzed using a two-compartment dispersion model to determine the recovery ratio and mean transit time. Biliary excretion kinetics were evaluated by moment analysis of the metabolites found in the bile.

2. Measurement of Cytosolic Ca²⁺ and Contractile Force in Porcine Coronary Arteries[6]

This protocol was designed to assess the effect of semotiadil on intracellular calcium levels and vascular smooth muscle contraction.

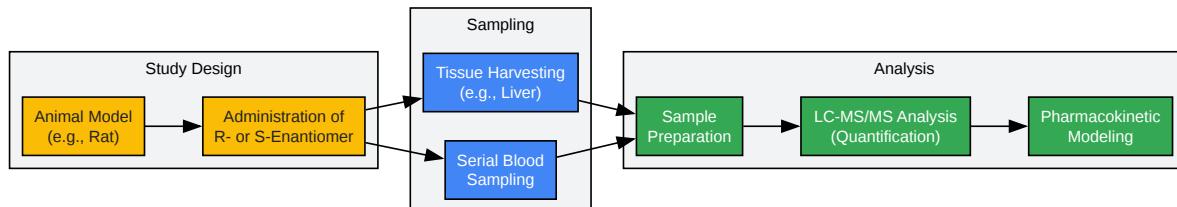
- Tissue Preparation: Rings from the left anterior descending coronary artery of pigs were dissected.
- Measurement of Cytosolic Ca²⁺: Arterial strips were loaded with the fluorescent Ca²⁺ indicator fura-2-acetoxymethyl ester (fura-2/AM). The ratio of fluorescence intensities at excitation wavelengths of 340 nm and 380 nm was used to determine the intracellular Ca²⁺ concentration.
- Measurement of Contraction: The mechanical tension of the arterial strips was measured isometrically using a force-displacement transducer.
- Procedure: The effects of semotiadil were evaluated on contractions induced by high KCl and histamine.

Mandatory Visualization



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Caption: Signaling pathway of Semotiadil enantiomers in vascular smooth muscle cells.

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Caption: General experimental workflow for a comparative pharmacokinetic study.

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